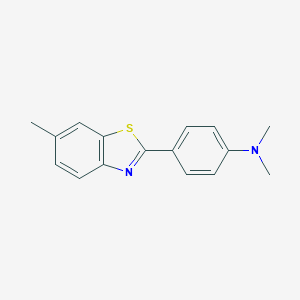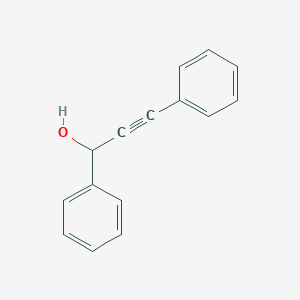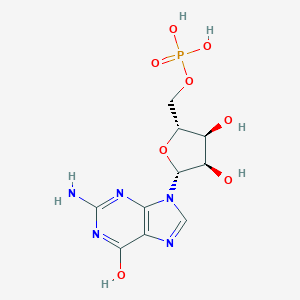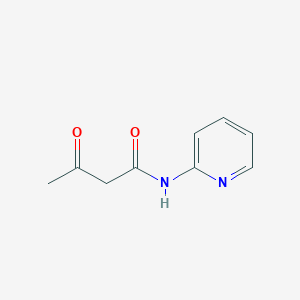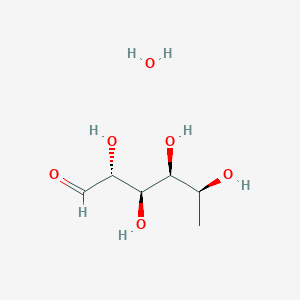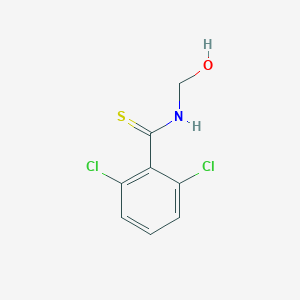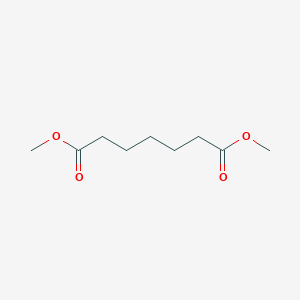
Dimethyl pimelate
Overview
Description
Dimethyl pimelate, also known as dimethyl heptanedioate, is an organic compound with the molecular formula C9H16O4. It is a colorless to slightly yellow liquid with a faint odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, perfumes, and lubricants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl pimelate is typically synthesized through the esterification of pimelic acid with methanol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and involves refluxing the mixture for several hours. After the reaction is complete, the mixture is neutralized with sodium carbonate, and the product is purified through distillation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The crude product is subjected to high-vacuum distillation to obtain this compound with a purity of 99.8% and a yield of 98.08% .
Chemical Reactions Analysis
Types of Reactions: Dimethyl pimelate undergoes various chemical reactions, including:
Hydrolysis: When treated with water and an acid or base, this compound hydrolyzes to form pimelic acid and methanol.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Pimelic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl pimelate is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of metabolic pathways involving esters and acids.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of perfumes, lubricants, and other organic compounds
Mechanism of Action
The mechanism of action of dimethyl pimelate involves its role as an intermediate in various chemical reactions. It acts as a substrate for esterification, hydrolysis, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
- Dimethyl adipate
- Dimethyl suberate
- Dimethyl azelate
- Dimethyl sebacate
Comparison: Dimethyl pimelate is unique due to its specific chain length and ester groups, which confer distinct chemical properties and reactivity. Compared to similar compounds like dimethyl adipate and dimethyl suberate, this compound has a longer carbon chain, affecting its boiling point, solubility, and reactivity .
Properties
IUPAC Name |
dimethyl heptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWINQXIGSEZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061925 | |
| Record name | Dimethyl heptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1732-08-7 | |
| Record name | Dimethyl pimelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl heptanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl pimelate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptanedioic acid, 1,7-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl heptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl heptanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL HEPTANEDIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE1PF3049F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is dimethyl pimelate synthesized and what is its role in the production of Crebinostat?
A1: this compound serves as a key starting material in the synthesis of Crebinostat, a histone deacetylase (HDAC) inhibitor with potential therapeutic applications. A cost-effective and scalable synthesis route utilizes this compound as the starting point. [, ] The process involves converting this compound to potassium 7-methoxy-7-oxoheptanoate, followed by hydrazinolysis to yield potassium 7-hydrazinyl-7-oxoheptanoate. This intermediate is then coupled with 4-biphenylcarboxaldehyde to produce Crebinostat. [, ]
Q2: Can you elaborate on the use of this compound in synthesizing other compounds and the role of catalysts in these reactions?
A2: this compound is a valuable precursor for synthesizing various compounds, including this compound itself. Research demonstrates its use in the production of this compound from cyclohexanone and dimethyl carbonate using solid base catalysts. [] The reaction proceeds through the formation of carbomethoxycyclohexanone (CMCH), which subsequently reacts with a methoxide group to yield this compound. [] The choice of catalyst significantly influences the reaction outcome. For instance, magnesium oxide, a moderately strong base, effectively facilitates this compound formation by abstracting a proton from the alpha position of cyclohexanone. []
Q3: Are there any examples of this compound being used in asymmetric synthesis?
A3: Yes, this compound plays a role in the asymmetric synthesis of specific chiral compounds. For instance, it can be reacted with (-)-menthol to yield (-)-(1R, 2S, 5R)-dimethyl pimelate. [] This chiral diester is further employed in a multi-step synthesis to produce 3a-alkyl-3, 3a, 4, 5, 6, 7-hexahydro-2H-indazol-3-ones, some of which exhibit optical activity. [] This highlights the versatility of this compound as a building block in constructing diverse molecular architectures, including chiral molecules with potential biological relevance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


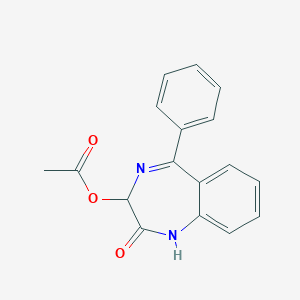
![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)
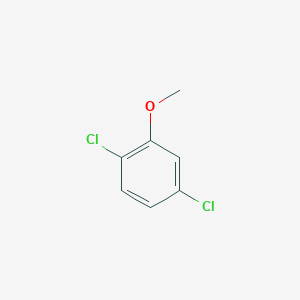
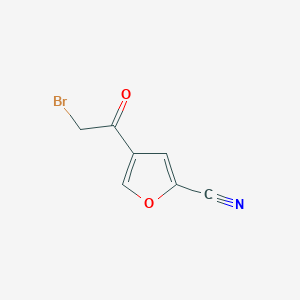
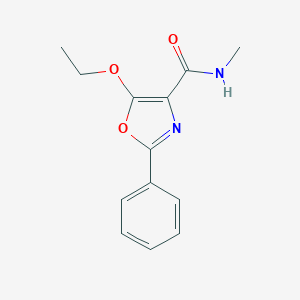

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)
